molecular formula C15H12N2O3 B13488152 3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Katalognummer: B13488152
Molekulargewicht: 268.27 g/mol
InChI-Schlüssel: TWQXTOOQBXFHKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the piperidine-2,6-dione derivatives, which are known for their diverse biological activities and therapeutic potential.

Vorbereitungsmethoden

The synthesis of 3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a precursor compound followed by functional group transformations to introduce the ethynyl group. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity .

Industrial production methods for this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It has been shown to modulate the activity of certain proteins and enzymes, leading to changes in cellular signaling pathways. For example, it can inhibit the activity of zinc finger proteins, which play a crucial role in gene expression and cellular function .

Eigenschaften

Molekularformel

C15H12N2O3

Molekulargewicht

268.27 g/mol

IUPAC-Name

3-(5-ethynyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C15H12N2O3/c1-2-9-3-4-10-8-17(15(20)11(10)7-9)12-5-6-13(18)16-14(12)19/h1,3-4,7,12H,5-6,8H2,(H,16,18,19)

InChI-Schlüssel

TWQXTOOQBXFHKM-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC2=C(CN(C2=O)C3CCC(=O)NC3=O)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.